Diethylumbelliferyl phosphate

Description

Propriétés

IUPAC Name |

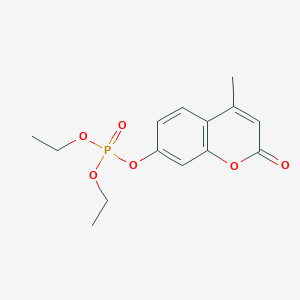

diethyl (4-methyl-2-oxochromen-7-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17O6P/c1-4-17-21(16,18-5-2)20-11-6-7-12-10(3)8-14(15)19-13(12)9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGRYKAFUNNHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008943 | |

| Record name | Diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897-83-6 | |

| Record name | Diethylumbelliferyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylumbelliferyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-4-methylcoumarin diethylphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethylumbelliferyl Phosphate (DEUP): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylumbelliferyl phosphate (B84403) (DEUP) is a multifaceted molecule with significant applications in biochemical research. Primarily recognized as a potent and selective inhibitor of cholesterol esterase, it plays a crucial role in studies related to steroidogenesis by blocking the transport of cholesterol into mitochondria. Additionally, its structural similarity to other umbelliferyl phosphates suggests its utility as a fluorogenic substrate for the detection and quantification of phosphatase activity. This technical guide provides a comprehensive overview of DEUP, including its chemical and physical properties, its established role as a cholesterol esterase inhibitor, and its inferred application as a fluorogenic phosphatase substrate. Detailed methodologies for its use in research, alongside quantitative data and pathway diagrams, are presented to facilitate its effective application in the laboratory.

Chemical and Physical Properties

DEUP is an organophosphate compound. Its core structure consists of a coumarin (B35378) derivative, umbelliferone, which is esterified with a diethyl phosphate group. This structure is fundamental to its function as both an enzyme inhibitor and a fluorogenic substrate.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇O₆P | [1] |

| Molecular Weight | 312.25 g/mol | [1] |

| CAS Number | 897-83-6 | [1] |

| Appearance | Colorless to yellow oil | |

| Solubility | DMSO: >5 mg/mL | |

| Storage Temperature | -20°C |

Role as a Cholesterol Esterase Inhibitor in Steroidogenesis

DEUP is a well-documented inhibitor of cholesterol esterase, an enzyme critical for the hydrolysis of cholesterol esters to free cholesterol. By inhibiting this enzyme, DEUP effectively blocks the transport of cholesterol into the mitochondria, a rate-limiting step in the process of steroidogenesis. This inhibitory action has an IC₅₀ of 11.6 μM. The primary application of DEUP in this context is to investigate the mechanisms of steroid hormone production and to screen for potential therapeutic agents that modulate this pathway.

Mechanism of Action in Steroidogenesis Inhibition

DEUP's inhibitory effect on steroidogenesis is primarily attributed to its ability to decrease the mitochondrial accumulation of the Steroidogenic Acute Regulatory (StAR) protein. The StAR protein is essential for the transport of cholesterol from the outer to the inner mitochondrial membrane. By inhibiting cholesterol esterase, DEUP reduces the available pool of free cholesterol for transport, thus indirectly downregulating the steroidogenic pathway. It is important to note that DEUP does not directly inhibit protein kinase A (PKA) activity, a key enzyme in the cAMP-dependent signaling pathway that stimulates steroidogenesis.

Application as a Fluorogenic Phosphatase Substrate

While direct experimental data for DEUP as a fluorogenic phosphatase substrate is limited in the reviewed literature, its structural analogy to 4-methylumbelliferyl phosphate (MUP) and 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) strongly suggests its utility in this application. These compounds are widely used as fluorogenic substrates for various phosphatases, including alkaline and acid phosphatases.

Principle of Fluorogenic Phosphatase Assay

The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent DEUP by a phosphatase to yield the highly fluorescent product, diethylumbelliferone, and inorganic phosphate. The intensity of the fluorescence produced is directly proportional to the phosphatase activity, allowing for sensitive and continuous monitoring of the enzyme's kinetics.

Inferred Spectral Properties

The fluorescent product of the enzymatic reaction, diethylumbelliferone, is expected to have similar spectral properties to 4-methylumbelliferone, the product of MUP hydrolysis. The excitation and emission maxima are pH-dependent.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Optimal pH | Reference |

| 4-Methylumbelliferone | ~360 | ~449 | >9.0 | [1] |

| 6,8-Difluoro-4-methylumbelliferone | ~358 | ~450 | 4.7 (pKa) | [2] |

Note: The spectral properties for diethylumbelliferone are inferred from structurally similar compounds and should be experimentally determined for precise measurements.

Experimental Protocols

General Protocol for a Fluorogenic Phosphatase Assay Using DEUP

This protocol is a generalized procedure based on established methods for similar umbelliferyl phosphate substrates. Optimization of buffer conditions, substrate concentration, and enzyme concentration is recommended for specific applications.

Materials:

-

DEUP stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., Tris-HCl, acetate, or another appropriate buffer, pH-adjusted for the specific phosphatase)

-

Phosphatase-containing sample (purified enzyme or cell lysate)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Working Solutions:

-

Dilute the DEUP stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).

-

Prepare serial dilutions of the phosphatase sample in the assay buffer.

-

-

Assay Setup:

-

Pipette 50 µL of the DEUP working solution into each well of the 96-well microplate.

-

Add 50 µL of the diluted phosphatase sample to the wells to initiate the reaction.

-

Include appropriate controls:

-

Substrate blank: 50 µL of DEUP working solution and 50 µL of assay buffer (no enzyme).

-

Enzyme blank: 50 µL of the highest concentration of phosphatase and 50 µL of assay buffer (no substrate).

-

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the phosphatase (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation set to approximately 360 nm and emission set to approximately 450 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blanks from the experimental wells.

-

Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.

-

For kinetic studies, measure fluorescence at multiple time points to determine the initial reaction velocity (V₀). Vary the substrate concentration to determine Kₘ and Vₘₐₓ using Michaelis-Menten kinetics.

-

Data Presentation: Quantitative Summary

| Parameter | Description | Inferred Value/Range |

| IC₅₀ (Cholesterol Esterase) | Concentration of DEUP that inhibits 50% of cholesterol esterase activity. | 11.6 µM |

| Excitation Wavelength | Wavelength of light used to excite the fluorescent product. | ~360 nm |

| Emission Wavelength | Wavelength of light emitted by the fluorescent product. | ~450 nm |

| Optimal pH (Alkaline Phosphatase) | pH at which alkaline phosphatase exhibits maximum activity with umbelliferyl-based substrates. | >9.0 |

| Optimal pH (Acid Phosphatase) | pH at which acid phosphatase exhibits maximum activity with umbelliferyl-based substrates. | ~4.5 - 5.5 |

| Kₘ and Vₘₐₓ | Michaelis-Menten constants for phosphatase activity. | Enzyme and condition-dependent; requires experimental determination. |

Conclusion

Diethylumbelliferyl phosphate is a valuable tool for researchers in the fields of endocrinology, drug discovery, and enzymology. Its well-established role as a selective inhibitor of cholesterol esterase makes it indispensable for studies of steroidogenesis. Furthermore, its potential as a fluorogenic phosphatase substrate, inferred from the properties of structurally related compounds, opens up avenues for the sensitive detection and characterization of phosphatase activity. The information and protocols provided in this guide are intended to serve as a comprehensive resource for the effective utilization of DEUP in a research setting. It is recommended that researchers empirically determine the optimal conditions and spectral properties for their specific experimental systems.

References

The Mechanism of Action of Umbelliferyl Phosphates as Fluorogenic Probes in Phosphatase Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of umbelliferyl phosphate-based fluorogenic substrates, primarily 4-Methylumbelliferyl Phosphate (B84403) (MUP), in phosphatase activity assays. While the initial query specified "Diethylumbelliferyl phosphate," the vast body of scientific literature indicates that MUP and its derivatives are the standard reagents for this application. This guide will focus on the well-established principles and methodologies surrounding MUP and its advanced analogue, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which are pivotal tools in biochemical research and high-throughput screening for drug discovery.

Core Mechanism of Action: Enzymatic Hydrolysis and Fluorescence Activation

The fundamental principle behind the use of 4-Methylumbelliferyl Phosphate (MUP) as a fluorogenic substrate lies in a process of enzymatic hydrolysis that liberates a highly fluorescent molecule. In its phosphorylated state, MUP is a non-fluorescent compound. However, in the presence of phosphatases, the ester bond linking the phosphate group to the umbelliferyl core is cleaved. This enzymatic reaction yields the dephosphorylated product, 4-methylumbelliferone (B1674119) (4-MU), which is intensely fluorescent.

The rate of formation of 4-MU, and therefore the increase in fluorescence, is directly proportional to the phosphatase activity in the sample. This allows for a sensitive and continuous monitoring of the enzymatic reaction.

Quantitative Data Summary

The following tables summarize key quantitative parameters for 4-Methylumbelliferyl Phosphate (MUP) and its hydrolysis product, 4-methylumbelliferone (4-MU), as well as for the enhanced substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

| Parameter | 4-Methylumbelliferone (4-MU) | 6,8-difluoro-4-methylumbelliferone (DiFMU) | Reference |

| Excitation Wavelength (λex) | pH-dependent: ~330 nm (acidic), ~360-365 nm (neutral), ~385 nm (alkaline) | ~358 nm | [1] |

| Emission Wavelength (λem) | ~445-454 nm | ~450 nm | [1] |

| pKa | ~7.8 | ~4.9 | [2] |

| Quantum Yield | ~0.63 | ~0.89 | [2] |

Table 1: Spectroscopic Properties of Fluorescent Products. The pH-dependent fluorescence of 4-MU is a critical consideration in assay design. The lower pKa of DiFMU makes DiFMUP a superior substrate for assays conducted at neutral or acidic pH[2][3].

| Enzyme Type | Substrate | Km (Michaelis Constant) | Reference |

| Calf Intestinal Alkaline Phosphatase | MUP | Varies with pH and buffer conditions | [4][5] |

| Protein Phosphatase 1 (PP1) | DiFMUP | 91 µM | [6] |

| Various Protein Tyrosine Phosphatases (PTPs) | DiFMUP | Varies significantly between PTPs | [7][8][9] |

Table 2: Representative Kinetic Parameters. The Michaelis constant (Km) is an indicator of the substrate concentration at which the enzyme operates at half of its maximum velocity. These values are highly dependent on the specific enzyme and assay conditions.

Experimental Protocols

Preparation of Reagents

1. MUP/DiFMUP Stock Solution (e.g., 10 mM):

-

Dissolve the free acid form of MUP or DiFMUP in high-quality dimethyl sulfoxide (B87167) (DMSO).

-

For salt forms of MUP, dissolve in an appropriate buffer (e.g., Tris buffer, pH 7-8), ensuring it is not a phosphate buffer to avoid competitive inhibition[10].

-

Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and protect from light. Store at -20°C[10][11].

2. Assay Buffer:

-

The choice of buffer is critical and depends on the optimal pH of the phosphatase being studied.

-

For alkaline phosphatases, a buffer with a pH around 10 (e.g., 0.1 M glycine, 1 mM MgCl2, pH 10.4) is often used to maximize both enzyme activity and the fluorescence of 4-MU[12].

-

For acid phosphatases, a buffer with a pH between 4 and 6 (e.g., 0.1 M sodium acetate, pH 5.5) is appropriate. In this case, DiFMUP is the recommended substrate due to the low fluorescence of 4-MU at acidic pH[2][3].

3. Stop Solution:

-

A high pH buffer, such as 0.2 M sodium carbonate or 0.1 M glycine/ammonium hydroxide (B78521) at pH 10.5, is used to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product[2][11][13].

4. 4-Methylumbelliferone (4-MU) Standard Solution:

-

Prepare a stock solution of 4-MU in DMSO.

-

A dilution series of this stock solution in the assay buffer (with stop solution added) is used to generate a standard curve, which is essential for converting relative fluorescence units (RFU) to the concentration of the product formed[14][15][16][17].

General Assay Workflow (96-well plate format)

The following diagram illustrates a typical workflow for a phosphatase assay using MUP or DiFMUP.

Detailed Steps:

-

Prepare Standard Curve: In a 96-well plate, prepare a serial dilution of the 4-MU standard in assay buffer. Add the stop solution to these wells.

-

Sample Preparation: Add the enzyme samples (e.g., cell lysates, purified enzyme) to separate wells of the plate. Include appropriate controls such as a no-enzyme blank.

-

Reaction Initiation: Add the MUP or DiFMUP working solution to all wells containing the samples to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-60 minutes).

-

Reaction Termination: Add the stop solution to the sample wells to halt the reaction.

-

Fluorescence Measurement: Read the fluorescence intensity of the plate using a fluorometer with the appropriate excitation and emission wavelengths (e.g., λex = 360 nm, λem = 440 nm for 4-MU)[18][19].

-

Data Analysis: Subtract the fluorescence of the blank from all readings. Use the standard curve to convert the fluorescence readings of the samples into the amount of 4-MU produced. Calculate the phosphatase activity, typically expressed in units per volume or mass of the sample.

Advanced Considerations and Applications

The Advantage of DiFMUP

As previously noted, the fluorescence of 4-MU is highly pH-dependent, with maximal emission in alkaline conditions (pH > 9)[20]. This makes MUP an excellent substrate for alkaline phosphatases but less suitable for continuous assays of enzymes that function at neutral or acidic pH, such as acid phosphatases and many protein tyrosine phosphatases (PTPs). The addition of a stop solution is often required to raise the pH for endpoint measurements[21].

DiFMUP overcomes this limitation. The fluorinated product, DiFMU, has a pKa of approximately 4.9, meaning it is maximally fluorescent at and above this pH[2]. This property makes DiFMUP a superior substrate for the continuous monitoring of phosphatase activity at physiological or acidic pH, as the fluorescent signal is strong without the need for pH adjustment[3]. Consequently, DiFMUP is widely used for assaying PTPs, serine/threonine phosphatases, and acid phosphatases[7][22][23].

Applications in Drug Discovery

The sensitivity and amenability to high-throughput formats make umbelliferyl phosphate-based assays invaluable in drug discovery. They are routinely employed for:

-

High-Throughput Screening (HTS): Screening large compound libraries to identify inhibitors or activators of specific phosphatases.

-

Enzyme Kinetics: Determining the kinetic parameters of enzyme inhibition (e.g., IC50, Ki) to characterize the potency and mechanism of lead compounds.

-

Profiling: Assessing the selectivity of inhibitors by testing them against a panel of different phosphatases.

Conclusion

4-Methylumbelliferyl phosphate (MUP) and its advanced derivative, DiFMUP, are powerful tools for the sensitive and quantitative measurement of phosphatase activity. Their mechanism of action, based on enzyme-catalyzed conversion to a highly fluorescent product, provides a robust and versatile assay platform. A thorough understanding of the spectroscopic properties of the resulting fluorophores, particularly their pH dependence, is crucial for designing and interpreting experiments accurately. By selecting the appropriate substrate and optimizing assay conditions, researchers can effectively harness these reagents for fundamental biochemical studies and for the discovery and development of novel therapeutics targeting phosphatases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Protocol Using DiFMUP for Phosphatase Detection [thelabrat.com]

- 3. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 6,8-Difluoro-4-methylumbiliferyl phosphate: a fluorogenic substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Item - Standard curve of 4-methylumbelliferone (4-MU) fluorescence. - Public Library of Science - Figshare [plos.figshare.com]

- 16. promega.com [promega.com]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. abcam.com [abcam.com]

- 20. researchgate.net [researchgate.net]

- 21. docs.aatbio.com [docs.aatbio.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. targetmol.com [targetmol.com]

Diethylumbelliferyl Phosphate (DEUP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylumbelliferyl phosphate (B84403) (DEUP) is a selective and potent organophosphate inhibitor of cholesterol esterase. By impeding the transport of cholesterol into the mitochondria, DEUP effectively blocks steroidogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of DEUP. Detailed methodologies for key experimental assays are also presented to facilitate further research and development.

Chemical Structure and Identity

DEUP is chemically known as diethyl (4-methyl-2-oxochromen-7-yl) phosphate. Its structure consists of a coumarin (B35378) core (4-methylumbelliferone) to which a diethyl phosphate group is attached at the 7-hydroxy position.

| Identifier | Value |

| IUPAC Name | diethyl (4-methyl-2-oxochromen-7-yl) phosphate[1] |

| Synonyms | DEUP, UBP, DUBP, 7-Hydroxy-4-methylcoumarin diethylphosphate[1][2][3] |

| CAS Number | 897-83-6[1][2][4] |

| Molecular Formula | C₁₄H₁₇O₆P[1][2][4] |

| SMILES | CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C[1][3] |

| InChI Key | GHGRYKAFUNNHBG-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

DEUP is a colorless to yellow oil at room temperature. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 312.25 g/mol | [1][2][4] |

| Physical Form | Oil | [3][4] |

| Color | Colorless to yellow | [3] |

| Purity | ≥98% (HPLC) | [2][3] |

| Solubility | >5 mg/mL in DMSO | [3][5] |

| XLogP3 | 2.4 | [1] |

| Storage Temperature | -20°C | [3] |

Mechanism of Action

DEUP is a well-characterized inhibitor of steroidogenesis. Its primary mechanism involves the inhibition of cholesterol esterase, an enzyme crucial for the hydrolysis of cholesteryl esters to free cholesterol. This inhibition has an IC₅₀ of 11.6 μM[6].

The resulting decrease in available intracellular free cholesterol prevents its transport into the mitochondria, a rate-limiting step in steroid hormone synthesis. This is achieved by blocking the accumulation of the Steroidogenic Acute Regulatory (StAR) protein in the mitochondria[6]. The inhibition of mitochondrial StAR accumulation by DEUP is dose-dependent and correlates with the inhibition of progesterone (B1679170) synthesis[7].

While DEUP affects processes downstream of cyclic AMP (cAMP), it does not directly inhibit Protein Kinase A (PKA) activity. Studies suggest that DEUP acts on a long-lived factor within the cAMP/PKA signaling pathway[7].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of DEUP. These protocols are based on established techniques and may require optimization for specific experimental conditions.

Synthesis of Diethylumbelliferyl Phosphate

In Vitro Cholesterol Esterase Inhibition Assay

This assay measures the ability of DEUP to inhibit the activity of cholesterol esterase. A common method involves a colorimetric assay using p-nitrophenyl butyrate (B1204436) (pNPB) as a substrate.

Materials:

-

Porcine pancreatic cholesterol esterase

-

p-Nitrophenyl butyrate (pNPB)

-

Sodium phosphate buffer (100 mM, pH 7.0) containing 100 mM NaCl

-

Taurocholic acid (5.16 mM)

-

DEUP stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing 5.16 mM taurocholic acid and 0.2 mM p-NPB in sodium phosphate buffer.

-

Add varying concentrations of DEUP (or vehicle control) to the wells of a 96-well plate.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding porcine pancreatic cholesterol esterase (1 µg/mL final concentration).

-

Incubate the plate at room temperature for 5-10 minutes.

-

Measure the absorbance at 405 nm to quantify the formation of p-nitrophenol.

-

Calculate the percentage of inhibition for each DEUP concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the DEUP concentration.

Steroidogenesis Assay in MA-10 Leydig Cells

This assay evaluates the effect of DEUP on steroid production in a cellular context. MA-10 cells are a common model for studying Leydig cell function.

Materials:

-

MA-10 Leydig cells

-

Cell culture medium (e.g., Waymouth's MB 752/1 medium supplemented with 15% horse serum)

-

Human chorionic gonadotropin (hCG) or dibutyryl-cAMP (db-cAMP)

-

DEUP stock solution (in DMSO)

-

24-well cell culture plates

-

Progesterone ELISA kit or radioimmunoassay (RIA) kit

Procedure:

-

Seed MA-10 cells in 24-well plates and allow them to adhere overnight.

-

Replace the medium with fresh medium containing varying concentrations of DEUP (or vehicle control) and pre-incubate for 1-2 hours.

-

Stimulate steroidogenesis by adding a known concentration of hCG (e.g., 20 ng/mL) or db-cAMP (e.g., 1 mM).

-

Incubate the cells for 4-6 hours at 37°C in a humidified atmosphere of 5% CO₂.

-

Collect the cell culture medium from each well.

-

Measure the concentration of progesterone in the medium using an ELISA or RIA kit according to the manufacturer's instructions.

-

Normalize the progesterone levels to the total protein content of the cells in each well.

Western Blot for StAR Protein

This protocol is used to assess the levels of StAR protein in MA-10 cells following treatment with DEUP.

Materials:

-

MA-10 cells treated as in the steroidogenesis assay

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against StAR

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-StAR antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Conclusion

This compound is a valuable research tool for studying the mechanisms of steroidogenesis and cholesterol metabolism. Its well-defined chemical structure and potent inhibitory activity make it a suitable compound for in vitro and cell-based assays. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of DEUP and to explore its potential applications in drug development.

References

- 1. phcogres.com [phcogres.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Steroidogenesis and early response gene expression in MA-10 Leydig tumor cells following heterologous receptor down-regulation and cellular desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

An In-depth Technical Guide on the Biochemical and Physiological Actions of Diethylumbelliferyl Phosphate (DEUP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylumbelliferyl phosphate (B84403) (DEUP) is an organophosphate compound recognized for its role as a cholesteryl ester hydrolase inhibitor. Its primary biochemical action involves the blockade of steroidogenesis by inhibiting the transport of cholesterol into the mitochondria of steroidogenic cells. This guide provides a comprehensive overview of the known biochemical and physiological effects of DEUP, detailing its mechanism of action, summarizing quantitative data, and outlining experimental protocols for its study. Furthermore, this document includes visualizations of the key signaling pathways affected by DEUP to facilitate a deeper understanding of its molecular interactions.

Introduction

Steroidogenesis is a critical physiological process responsible for the synthesis of steroid hormones from cholesterol. This complex pathway is tightly regulated, with numerous enzymatic steps and transport processes ensuring the precise production of hormones essential for development, metabolism, and reproduction. Diethylumbelliferyl phosphate (DEUP) has been identified as a valuable tool for investigating this pathway due to its inhibitory effects. Specifically, DEUP targets the transport of cholesterol into the mitochondria, a rate-limiting step in steroid hormone production. By doing so, it effectively blocks the synthesis of steroids, making it a subject of interest for researchers in endocrinology and drug development.

Biochemical Actions of DEUP

The principal biochemical action of DEUP is the inhibition of steroidogenesis. This is achieved by preventing the transport of cholesterol into the mitochondria, which is a prerequisite for its conversion to pregnenolone, the precursor for all steroid hormones. DEUP also inhibits the cAMP-stimulated accumulation of the 30-kDa mitochondrial proteins known as Steroidogenic Acute Regulatory (StAR) proteins.[1] The inhibition of StAR protein accumulation by DEUP is dose-dependent and correlates closely with the inhibition of progesterone (B1679170) synthesis.[1]

Interestingly, DEUP's inhibitory effects extend to other cAMP-dependent processes. For instance, stimulated lactate (B86563) production in MA-10 cells is also inhibited by DEUP.[1] This suggests that DEUP may act on a factor involved in the broader cAMP/PKA signaling pathway. However, studies have shown that DEUP does not directly affect the activity of purified Protein Kinase A (PKA), nor does it alter cytosolic PKA activity in DEUP-treated cells.[1] This indicates that DEUP's mechanism of action is not through direct inhibition of PKA but rather on a downstream or parallel long-lived factor within the cAMP/PKA response pathway.[1]

Physiological Actions of DEUP

The primary physiological consequence of DEUP's biochemical actions is the disruption of steroid hormone production. By blocking the initial step of steroidogenesis, DEUP can lead to a decrease in the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones. This has significant implications for physiological processes regulated by these hormones, such as stress response, electrolyte balance, and reproductive function. The inhibition of lactate production also points to a broader impact on cellular metabolism.

Quantitative Data

The following table summarizes the quantitative data related to the inhibitory effects of DEUP.

| Parameter | Cell Line | Effect | Concentration/Dose | Reference |

| Progesterone Synthesis | MA-10 | Inhibition | Dose-dependent | [1] |

| StAR Protein Accumulation | MA-10 | Inhibition | Dose-dependent | [1] |

| Lactate Production | MA-10 | Inhibition | - | [1] |

| Lactate Formation | R2C | Inhibition (dibutyryl-cAMP-stimulated) | - | [1] |

Experimental Protocols

5.1. Inhibition of Steroidogenesis in MA-10 Leydig Cells

-

Objective: To assess the effect of DEUP on progesterone synthesis.

-

Cell Culture: MA-10 cells are cultured in a suitable medium supplemented with fetal bovine serum.

-

Treatment: Cells are pre-incubated with varying concentrations of DEUP for a specified period (e.g., 1 hour).

-

Stimulation: Steroidogenesis is stimulated by adding a cAMP analog, such as dibutyryl-cAMP (dbcAMP), to the culture medium.

-

Measurement: After a defined incubation period (e.g., 2 hours), the concentration of progesterone in the culture medium is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The dose-dependent inhibition of progesterone synthesis by DEUP is determined by comparing the progesterone levels in treated cells to those in control (un-treated) cells.

5.2. Analysis of StAR Protein Accumulation

-

Objective: To determine the effect of DEUP on the accumulation of StAR proteins.

-

Cell Culture and Treatment: MA-10 cells are cultured and treated with DEUP and stimulated with dbcAMP as described above.

-

Protein Extraction: Mitochondria are isolated from the cells, and mitochondrial proteins are extracted.

-

Western Blotting: The extracted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for StAR proteins.

-

Detection: The amount of StAR protein is quantified using a suitable detection method (e.g., chemiluminescence) and compared between DEUP-treated and control cells.

Signaling Pathways and Visualizations

DEUP's mechanism of action involves the disruption of the cAMP signaling pathway leading to steroidogenesis. The following diagram illustrates the proposed point of intervention of DEUP.

Caption: Proposed mechanism of DEUP action on the cAMP/PKA signaling pathway.

The diagram above illustrates that DEUP is hypothesized to inhibit a "long-lived factor" that acts downstream of PKA activation but is essential for the synthesis and transport of StAR proteins. This inhibition subsequently blocks the transport of cholesterol into the mitochondria, thereby halting steroidogenesis.

Conclusion

DEUP serves as a critical research tool for elucidating the mechanisms of steroidogenesis. Its ability to inhibit cholesterol transport into the mitochondria through a mechanism that appears to involve a long-lived factor in the cAMP signaling pathway provides a unique angle for studying this complex process. Further research is warranted to precisely identify the molecular target of DEUP, which could unveil new regulatory steps in steroid hormone synthesis and potentially lead to the development of novel therapeutic agents for steroid-related disorders.

References

An In-depth Technical Guide to Diethylumbelliferyl Phosphate (CAS 897-83-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylumbelliferyl phosphate (B84403) (DEUP), with CAS number 897-83-6, is a potent organophosphate inhibitor of cholesterol esterase. This technical guide provides a comprehensive overview of its chemical and physical properties, its primary application in the inhibition of steroidogenesis, and detailed experimental protocols for its use in research settings. While structurally related to fluorogenic phosphatase substrates, current literature does not support the use of DEUP in phosphatase activity assays. Instead, its utility lies in the study of cholesterol metabolism and steroid hormone biosynthesis. This document serves as a detailed resource for researchers utilizing DEUP in their experimental workflows.

Chemical and Physical Properties

Diethylumbelliferyl phosphate, also known as DEUP or UBP, is a derivative of umbelliferone. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 897-83-6 | [1][2] |

| Molecular Formula | C₁₄H₁₇O₆P | [1][2] |

| Molecular Weight | 312.25 g/mol | [1][2] |

| Appearance | Colorless to yellow oil | [1] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | DMSO: >5 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

| SMILES String | CCOP(=O)(OCC)Oc1ccc2C(C)=CC(=O)Oc2c1 | [1] |

| InChI Key | GHGRYKAFUNNHBG-UHFFFAOYSA-N | [1] |

Primary Application: Inhibition of Steroidogenesis

DEUP is a selective and potent inhibitor of cholesterol esterase, an enzyme crucial for the hydrolysis of cholesteryl esters to free cholesterol.[3] This inhibitory action effectively disrupts steroidogenesis by blocking the transport of cholesterol into the mitochondria, which is the rate-limiting step in the production of steroid hormones.[3]

Mechanism of Action

The primary mechanism of DEUP's inhibitory effect on steroidogenesis involves the disruption of the cyclic AMP (cAMP) signaling pathway, which is essential for the hormonal stimulation of steroid production. Specifically, DEUP has been shown to block the cAMP-stimulated mitochondrial accumulation of the Steroidogenic Acute Regulatory (StAR) protein.[3] The StAR protein is a critical component in the transport of cholesterol from the outer to the inner mitochondrial membrane, where the first enzymatic step of steroidogenesis occurs.[2][4] By inhibiting the accumulation of StAR protein, DEUP effectively halts the initial and rate-limiting step of steroid hormone synthesis.

Quantitative Inhibition Data

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Cholesterol Esterase Inhibition) | 11.6 µM | In vitro | [1] |

Signaling Pathways and Experimental Workflows

The Steroidogenesis Pathway and the Role of DEUP

The synthesis of steroid hormones begins with the transport of cholesterol into the mitochondria, a process facilitated by the StAR protein. Inside the mitochondria, cholesterol is converted to pregnenolone, the precursor for all other steroid hormones. DEUP intervenes at the initial stage by preventing the StAR-mediated transport of cholesterol, thereby inhibiting the entire downstream pathway.

Experimental Workflow: Cholesterol Esterase Inhibition Assay

A common method to determine the inhibitory effect of a compound on cholesterol esterase is to use a chromogenic substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB), which releases a colored product upon enzymatic cleavage. The activity of the enzyme is measured spectrophotometrically in the presence and absence of the inhibitor.

Detailed Experimental Protocols

In Vitro Cholesterol Esterase Inhibition Assay

This protocol is adapted from general colorimetric assays for cholesterol esterase inhibition and is suitable for determining the IC₅₀ of DEUP.[5][6]

Materials:

-

Porcine pancreatic cholesterol esterase

-

p-Nitrophenyl butyrate (pNPB)

-

This compound (DEUP)

-

Sodium phosphate buffer (100 mM, pH 7.0)

-

Acetonitrile

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of porcine cholesterol esterase (e.g., 1 mg/mL) in 100 mM sodium phosphate buffer (pH 7.0).

-

Prepare a stock solution of pNPB (e.g., 20 mM) in acetonitrile.

-

Prepare a stock solution of DEUP (e.g., 10 mM) in DMSO. Serially dilute the DEUP stock solution to obtain a range of concentrations for IC₅₀ determination.

-

-

Assay Setup (per well):

-

Add 140 µL of 100 mM sodium phosphate buffer (pH 7.0) to each well of a 96-well plate.

-

Add 20 µL of the DEUP solution at various concentrations (or DMSO as a vehicle control).

-

Add 20 µL of the pNPB solution.

-

Mix gently and pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 20 µL of the cholesterol esterase solution to each well.

-

Immediately measure the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of DEUP by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each DEUP concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % inhibition against the logarithm of the DEUP concentration and determine the IC₅₀ value from the resulting dose-response curve.

-

Inhibition of Steroidogenesis in MA-10 Leydig Cells

This protocol describes a cell-based assay to measure the effect of DEUP on steroid production, adapted from studies on MA-10 cells.[7][8][9]

Materials:

-

MA-10 mouse Leydig tumor cells

-

Cell culture medium (e.g., Waymouth's MB 752/1 supplemented with 15% horse serum)

-

Human chorionic gonadotropin (hCG) or 8-Bromo-cAMP (8-Br-cAMP)

-

This compound (DEUP)

-

Progesterone (B1679170) ELISA kit or radioimmunoassay (RIA) kit

-

Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary antibody against StAR protein, secondary antibody, and detection reagents)

Procedure:

-

Cell Culture and Treatment:

-

Culture MA-10 cells in appropriate culture dishes until they reach a suitable confluency (e.g., 70-80%).

-

Pre-incubate the cells with various concentrations of DEUP (e.g., 1 µM to 50 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate steroidogenesis by adding a stimulating agent such as hCG (e.g., 20 ng/mL) or 8-Br-cAMP (e.g., 0.1 mM) to the culture medium.

-

Incubate the cells for a further period (e.g., 2-4 hours).

-

-

Measurement of Progesterone Production:

-

Collect the culture medium from each well.

-

Measure the concentration of progesterone in the medium using a commercially available ELISA or RIA kit according to the manufacturer's instructions.

-

-

Analysis of StAR Protein Levels (Western Blot):

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for the StAR protein.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system and quantify the band intensities.

-

-

Data Analysis:

-

Compare the levels of progesterone production and StAR protein in DEUP-treated cells to the stimulated control cells to determine the inhibitory effect of DEUP.

-

Safety Information

DEUP is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound (CAS 897-83-6) is a valuable research tool for studying cholesterol metabolism and steroidogenesis. Its specific and potent inhibition of cholesterol esterase provides a means to investigate the intricate pathways of steroid hormone synthesis. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in endocrinology, cell biology, and related fields. It is important to note the distinction between DEUP and its umbelliferone-based relatives that are used as fluorogenic substrates for phosphatases, as the primary and documented application of DEUP lies in its inhibitory effects on cholesterol processing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cholesterol transport in steroid biosynthesis: role of protein-protein interactions and implications in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of mitochondria in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phcogres.com [phcogres.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Steroidogenesis and early response gene expression in MA-10 Leydig tumor cells following heterologous receptor down-regulation and cellular desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acids suppress the steroidogenesis of the MA-10 mouse Leydig cell line by downregulating CYP11A1 and inhibiting late-stage autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential effects of dimethylsulfoxide on steroidogenesis in mouse MA-10 and rat R2C Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescence of DEUP Hydrolysis Products for Researchers and Drug Development Professionals

This in-depth technical guide explores the core principles behind the use of Di-ethylumbelliferyl phosphate (B84403) (DEUP) as a fluorogenic substrate, with a focus on the fluorescence of its hydrolysis product, 4-methylumbelliferone (B1674119) (4-MU). This guide is intended for researchers, scientists, and drug development professionals who utilize enzyme assays in their work.

Introduction

Di-ethylumbelliferyl phosphate (DEUP) is a non-fluorescent molecule that serves as a substrate for various phosphatases, including acid and alkaline phosphatases. Upon enzymatic hydrolysis, DEUP is cleaved to produce the highly fluorescent compound 4-methylumbelliferone (4-MU) and two phosphate groups. The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the activity of the phosphatase enzyme. This fluorogenic assay provides a sensitive and continuous method for measuring enzyme kinetics and for high-throughput screening of enzyme inhibitors.

The Chemistry of DEUP Hydrolysis and Fluorescence

The enzymatic hydrolysis of DEUP is a two-step process catalyzed by phosphatases. The enzyme first removes one phosphate group, followed by the second, to yield the fluorescent product 4-methylumbelliferone (4-MU).

The fluorescence of 4-MU is highly dependent on the pH of the solution.[1][2] The 7-hydroxyl group of 4-MU has a pKa of approximately 7.6-7.79.[2][3] At pH values below its pKa, 4-MU exists predominantly in its protonated, non-phenolic form, which exhibits minimal fluorescence. As the pH increases above the pKa, the hydroxyl group deprotonates to form the phenolate (B1203915) anion, which is the highly fluorescent species.[2] The fluorescence intensity reaches its maximum at a pH of around 10 and remains stable for several hours.[2] At pH 10.3, the fluorescence can be approximately 100 times more intense than at pH 7.4.[2]

Quantitative Data

The following tables summarize the key quantitative data for 4-methylumbelliferone (4-MU), the fluorescent product of DEUP hydrolysis.

Table 1: Physicochemical and Fluorescent Properties of 4-Methylumbelliferone (4-MU)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₃ | [2] |

| Molecular Weight | 176.2 g/mol | [2] |

| pKa (7-hydroxyl group) | 7.6 - 7.79 | [2][3] |

| Excitation Wavelength (λex) | 360-365 nm (at alkaline pH) | [2] |

| Emission Wavelength (λem) | 445-450 nm (at alkaline pH) | [2] |

| Quantum Yield (ΦF) | ~0.70 (anionic form) | [4] |

Table 2: pH-Dependent Fluorescence of 4-Methylumbelliferone (4-MU)

| pH | Relative Fluorescence Intensity | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| < 6 | Minimal | ~320 | ~445 |

| 7.0 | Low | 360 | 450 |

| 7.5 | Moderate | - | - |

| > 9-10 | Maximum | 360-365 | 445-450 |

Experimental Protocols

The following are detailed methodologies for performing enzyme assays using DEUP as a substrate.

General Considerations

-

DEUP Stock Solution: Prepare a stock solution of DEUP in a suitable organic solvent such as DMSO or DMF. Protect the solution from light and store at -20°C.

-

4-MU Standard Curve: To quantify the enzyme activity, a standard curve of known 4-MU concentrations should be prepared. Dilute a stock solution of 4-MU in the assay buffer and measure the fluorescence under the same conditions as the enzyme assay.[5][6][7][8]

-

Instrumentation: A fluorescence microplate reader or a fluorometer is required to measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

Acid Phosphatase Assay Protocol

This protocol is adapted from standard acid phosphatase assays using similar fluorogenic or chromogenic substrates.

Reagents:

-

Assay Buffer: 0.1 M Sodium Acetate buffer, pH 5.5.

-

DEUP Substrate Solution: Prepare a working solution of DEUP in the Assay Buffer. The final concentration in the assay can range from 10 µM to 1 mM, depending on the enzyme's Km.

-

Acid Phosphatase: A purified enzyme or a biological sample containing the enzyme.

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃), pH ~11.

Procedure:

-

Prepare the reaction mixture by adding the Assay Buffer and the sample containing acid phosphatase to the wells of a microplate.

-

To initiate the reaction, add the DEUP Substrate Solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding the Stop Solution to each well. The alkaline pH of the stop solution also maximizes the fluorescence of the 4-MU product.

-

Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Calculate the enzyme activity based on the 4-MU standard curve.

Alkaline Phosphatase Assay Protocol

This protocol is based on established methods for alkaline phosphatase assays.

Reagents:

-

Assay Buffer: 0.1 M Glycine buffer, pH 10.4, containing 1 mM MgCl₂ and 0.1 mM ZnCl₂.

-

DEUP Substrate Solution: Prepare a working solution of DEUP in the Assay Buffer. The final concentration in the assay can range from 10 µM to 1 mM.

-

Alkaline Phosphatase: A purified enzyme or a biological sample.

Procedure:

-

Add the Assay Buffer and the sample containing alkaline phosphatase to the wells of a microplate.

-

Initiate the reaction by adding the DEUP Substrate Solution.

-

Incubate the plate at the optimal temperature (e.g., 37°C) and monitor the increase in fluorescence over time in a kinetic read mode (Ex/Em = ~365/445 nm).

-

Alternatively, for an endpoint assay, incubate for a fixed time and measure the final fluorescence. A stop solution is generally not necessary as the assay buffer is already at an optimal pH for 4-MU fluorescence.

-

Determine the rate of the reaction from the linear portion of the kinetic curve or the endpoint fluorescence and calculate the enzyme activity using the 4-MU standard curve.

Visualizations

The following diagrams illustrate the key processes involved in a DEUP-based fluorescence assay.

Enzymatic hydrolysis of DEUP to fluorescent 4-MU.

A typical experimental workflow for a DEUP-based phosphatase assay.

The pH-dependent equilibrium and fluorescence of 4-MU.

References

The Impact of Diethylumbelliferyl Phosphate on the Steroidogenesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylumbelliferyl phosphate (B84403) (DEUP) is a potent organophosphate inhibitor of cholesterol esterase that serves as a critical tool for studying the intricate pathways of steroidogenesis. Its primary mechanism of action involves the disruption of cholesterol transport into the mitochondria, a crucial initial step for the synthesis of all steroid hormones. This inhibition is mediated through the suppression of the mitochondrial accumulation of the Steroidogenic Acute Regulatory (StAR) protein. This technical guide provides an in-depth analysis of the effects of DEUP on the steroidogenesis pathway, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Mechanism of Action of Diethylumbelliferyl Phosphate in Steroidogenesis

DEUP's inhibitory effect on steroidogenesis is targeted at an early and rate-limiting step: the delivery of cholesterol to the inner mitochondrial membrane where the P450 side-chain cleavage enzyme (P450scc) resides.

Inhibition of Cholesterol Esterase and Cholesterol Transport

DEUP is a selective and potent inhibitor of cholesterol esterase, with an IC50 of 11.6 μM.[1][2][3][4] By inhibiting this enzyme, DEUP prevents the hydrolysis of cholesteryl esters, thereby limiting the availability of free cholesterol for transport. This ultimately blocks the transport of cholesterol into the mitochondria of steroidogenic cells, which is the foundational step for the synthesis of all steroid hormones.[1][2][3][4][5]

Downregulation of Steroidogenic Acute Regulatory (StAR) Protein

The transport of cholesterol from the outer to the inner mitochondrial membrane is a process critically dependent on the StAR protein.[5] DEUP has been shown to block the cAMP-stimulated mitochondrial accumulation of the 30-kDa StAR protein.[5] This inhibition of StAR accumulation is dose-dependent and directly correlates with the inhibition of progesterone (B1679170) synthesis, a key steroid hormone produced in the early stages of the steroidogenic cascade.[5]

Interaction with the cAMP/PKA Signaling Pathway

The synthesis of StAR protein is primarily regulated by the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. While DEUP's effects are observed downstream of PKA activation, it does not directly inhibit the catalytic activity of PKA itself.[5] Experimental evidence suggests that DEUP acts on a "long-lived factor" that is a component of the cAMP/PKA response pathway.[5] The identity of this factor is yet to be fully elucidated, but it appears to be a crucial intermediary between PKA activation and the induction of StAR protein synthesis. This is supported by the observation that DEUP also inhibits other cAMP-dependent processes, such as stimulated lactate (B86563) production in MA-10 cells.[5]

Quantitative Data on the Effects of this compound

The inhibitory effects of DEUP on steroidogenesis have been quantified in studies utilizing the MA-10 mouse Leydig tumor cell line, a well-established model for studying steroid hormone production.

| Parameter Measured | Cell Line | Treatment | Concentration of DEUP | Observation | Reference |

| Cholesterol Esterase Activity | Not Specified | DEUP | 11.6 µM | IC50 | [1][2][3][4] |

| Progesterone Synthesis | MA-10 cells | (Bu)2cAMP stimulation + DEUP | Dose-dependent | Inhibition of progesterone synthesis | [5] |

| StAR Protein Accumulation | MA-10 cells | (Bu)2cAMP stimulation + DEUP | Dose-dependent | Inhibition of mitochondrial StAR accumulation | [5] |

Note: Specific dose-response data for progesterone synthesis and StAR protein accumulation from the primary literature were not fully available. The table reflects the qualitative and semi-quantitative findings reported in the abstracts of key studies.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of DEUP on steroidogenesis, based on established protocols for MA-10 cells.

MA-10 Cell Culture and Steroidogenesis Assay

This protocol outlines the procedure for treating MA-10 cells with DEUP and measuring its effect on progesterone production.

-

Cell Culture: MA-10 mouse Leydig tumor cells are cultured in Waymouth's MB 752/1 medium supplemented with 15% horse serum in a humidified atmosphere of 5% CO2 at 37°C.

-

Plating: Cells are plated in 24-well plates at a density of 5 x 10^4 cells per well and allowed to adhere for 24 hours.

-

Pre-treatment with DEUP: The culture medium is replaced with serum-free medium containing varying concentrations of DEUP (e.g., 0, 10, 25, 50, 100 µM). The cells are pre-incubated for 1 hour.

-

Stimulation of Steroidogenesis: To induce steroidogenesis, cells are stimulated with a cAMP analog, such as 0.5 mM N6,2'-O-dibutyryladenosine 3',5'-cyclic monophosphate ((Bu)2cAMP), for 2 hours in the continued presence of DEUP.

-

Sample Collection: After the incubation period, the culture medium is collected for progesterone analysis.

-

Progesterone Quantification (Radioimmunoassay - RIA):

-

The concentration of progesterone in the collected medium is determined using a specific radioimmunoassay kit, following the manufacturer's instructions.

-

Briefly, samples are incubated with a 125I-labeled progesterone tracer and a specific anti-progesterone antibody.

-

A standard curve is generated using known concentrations of progesterone.

-

The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of progesterone in the sample.

-

Results are typically normalized to the total protein content of the cells in each well.

-

Analysis of StAR Protein Levels by Western Blot

This protocol describes how to assess the impact of DEUP on the levels of StAR protein in MA-10 cells.

-

Cell Lysis: After treatment with DEUP and (Bu)2cAMP as described above, the cells are washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for StAR protein, diluted in blocking buffer according to the manufacturer's recommendations.

-

Washing: The membrane is washed three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Washing: The membrane is washed again three times for 10 minutes each with TBST.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.

-

Quantification: The intensity of the StAR protein bands is quantified using densitometry software. A housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control for normalization.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and processes described in this guide.

Figure 1. Mechanism of this compound (DEUP) Inhibition of Steroidogenesis.

Figure 2. this compound (DEUP) Interaction with the cAMP/PKA Signaling Pathway.

Figure 3. Experimental Workflows for Investigating the Effects of DEUP on Steroidogenesis.

Conclusion

This compound is a valuable research tool for dissecting the initial stages of the steroidogenesis pathway. Its well-defined inhibitory action on cholesterol transport and StAR protein accumulation provides a specific mechanism for studying the regulation of steroid hormone biosynthesis. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to utilize DEUP effectively in their studies and to better understand the complex regulation of steroidogenesis. Further research into the identity of the "long-lived factor" affected by DEUP within the cAMP/PKA pathway will undoubtedly provide even deeper insights into the molecular control of steroid hormone production.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Role of Constitutive STAR in Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Implications of progesterone metabolism in MA-10 cells for accurate measurement of the rate of steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Diethylumbelliferyl Phosphate (DEUP) with the Protein Kinase A (PKA) Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide delineates the current understanding of the interaction between diethylumbelliferyl phosphate (B84403) (DEUP), an organophosphate compound, and the protein kinase A (PKA) signaling pathway. It emphasizes that DEUP's influence on this critical cellular signaling cascade is indirect, targeting a downstream or parallel component rather than the kinase itself.

Executive Summary

Diethylumbelliferyl phosphate (DEUP) is recognized as a potent inhibitor of cholesterol esterase and, consequently, steroidogenesis.[1][2] Its mechanism of action has been investigated in the context of cyclic AMP (cAMP)-mediated cellular processes, which are primarily orchestrated by the PKA signaling pathway. While DEUP effectively curtails several cAMP-stimulated events, compelling evidence indicates that it does not directly inhibit PKA activity.[1] Instead, DEUP is proposed to act on a long-lived, yet to be fully identified, factor that is integral to the cAMP/PKA response pathway.[1] This guide provides a comprehensive overview of the experimental evidence, quantitative data, and proposed mechanisms governing DEUP's interaction with the PKA signaling network.

The Protein Kinase A (PKA) Signaling Pathway

The PKA signaling pathway is a fundamental and ubiquitous signal transduction cascade in eukaryotic cells. It is initiated by the binding of extracellular signals, such as hormones, to G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase.[3][4] This enzyme catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[3][4] The accumulation of intracellular cAMP leads to the activation of PKA. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits.[4][5] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[3][4][5] These active catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating a wide array of cellular processes, including metabolism, gene transcription, and cell proliferation.[4]

Visualization of the PKA Signaling Pathway

Caption: Canonical PKA signaling pathway.

DEUP's Impact on cAMP-Mediated Cellular Processes

DEUP has been demonstrated to inhibit cellular processes that are known to be stimulated by the cAMP/PKA pathway. This inhibitory effect, however, is not a result of direct PKA inhibition.

Inhibition of Steroidogenesis

DEUP is a well-established inhibitor of steroidogenesis in steroidogenic cells.[1] This process is critically dependent on the transport of cholesterol into the mitochondria, a step that is stimulated by cAMP. DEUP blocks the cAMP-stimulated accumulation of the Steroidogenic Acute Regulatory (StAR) protein in mitochondria, which is essential for cholesterol transport.[1] The inhibition of StAR accumulation by DEUP is dose-dependent and correlates closely with the inhibition of progesterone (B1679170) synthesis.[1]

Inhibition of Lactate (B86563) Production

In addition to its effects on steroidogenesis, DEUP also inhibits cAMP-stimulated lactate production in MA-10 cells.[1] This finding is significant as it points towards a more general interference with the cAMP/PKA signaling pathway, rather than an effect confined to steroidogenic processes.

Quantitative Data Summary

The inhibitory effects of DEUP on cellular processes have been quantified in several studies. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell Line/System | Effect | Reference |

| IC50 | 11.6 µM | Not specified | Inhibition of cholesterol esterase | [2] |

| IC50 | ~10 µM | MA-10 cells | Inhibition of progesterone synthesis | [1] |

| IC50 | ~10 µM | MA-10 cells | Inhibition of mitochondrial StAR accumulation | [1] |

Mechanism of Action: An Indirect Interaction with the PKA Pathway

-

Normal Cytosolic PKA Activity: The cytosolic PKA activity in DEUP-treated MA-10 cells was found to be normal.[1]

-

No Effect on Purified PKA: DEUP did not affect the activity of purified PKA in vitro.[1]

These findings rule out a direct interaction of DEUP with the PKA enzyme. The current hypothesis is that DEUP acts on a "long-lived factor" that is involved in the cAMP/PKA response pathway.[1] This factor is likely downstream of PKA activation but upstream of the ultimate cellular responses like StAR synthesis and lactate production.

Proposed Site of DEUP's Action

The exact molecular target of DEUP within the PKA pathway remains to be elucidated. However, based on the available data, a proposed model of DEUP's action is visualized below.

Caption: Proposed mechanism of DEUP's indirect action on the PKA pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been employed to investigate the interaction of DEUP with the PKA signaling pathway.

Measurement of Cytosolic PKA Activity

Objective: To determine the effect of DEUP on the activity of PKA within the cell.

Methodology:

-

Cell Culture and Treatment: MA-10 cells are cultured under standard conditions. Cells are then treated with a range of DEUP concentrations for a specified period.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer containing protease and phosphatase inhibitors.

-

Cytosolic Fractionation: The cell lysate is centrifuged at high speed to pellet the nuclei and other cellular debris. The resulting supernatant represents the cytosolic fraction.

-

PKA Activity Assay: The PKA activity in the cytosolic fraction is measured using a commercially available PKA activity assay kit. These kits typically utilize a synthetic peptide substrate for PKA and measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP or use a fluorescence-based method.

-

Data Analysis: The PKA activity is normalized to the total protein concentration in the cytosolic extract, determined by a standard protein assay (e.g., Bradford assay). The results from DEUP-treated cells are compared to those from vehicle-treated control cells.

In Vitro PKA Activity Assay with Purified PKA

Objective: To assess whether DEUP has a direct inhibitory effect on the PKA enzyme.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a purified catalytic subunit of PKA, a specific peptide substrate for PKA (e.g., Kemptide), and a reaction buffer.

-

DEUP Addition: DEUP, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A solvent-only control is also included.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP).

-

Incubation: The reaction is allowed to proceed for a defined time at an optimal temperature (e.g., 30°C).

-

Termination of Reaction: The reaction is stopped by spotting the mixture onto phosphocellulose paper or by adding a stop solution.

-

Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified. In the case of [γ-³²P]ATP, this involves washing the phosphocellulose paper to remove unincorporated ATP and then measuring the radioactivity using a scintillation counter.

-

Data Analysis: The PKA activity in the presence of DEUP is expressed as a percentage of the activity in the control reaction.

Measurement of Progesterone Synthesis

Objective: To quantify the effect of DEUP on steroidogenesis.

Methodology:

-

Cell Culture and Treatment: MA-10 cells are plated and allowed to adhere. The cells are then treated with a cAMP analog (e.g., dibutyryl-cAMP) to stimulate steroidogenesis, in the presence or absence of varying concentrations of DEUP.

-

Sample Collection: After the incubation period, the culture medium is collected.

-

Progesterone Quantification: The concentration of progesterone in the culture medium is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of progesterone produced is normalized to the cell number or total protein content. The results are used to calculate the IC50 value of DEUP for progesterone synthesis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to investigate the effects of a compound like DEUP on the PKA signaling pathway.

Caption: Workflow for assessing DEUP's effect on the PKA pathway.

Conclusion and Future Directions

The available evidence strongly suggests that DEUP's inhibitory effects on cAMP-stimulated cellular processes are not mediated by direct inhibition of PKA. Instead, DEUP appears to target a downstream or parallel component of the PKA signaling pathway. This "long-lived factor" represents a novel and intriguing target for further investigation.

Future research in this area should focus on:

-

Identifying the Molecular Target of DEUP: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening to identify the specific protein(s) that DEUP interacts with.

-

Elucidating the Nature of the "Long-Lived Factor": Characterizing this factor in terms of its cellular localization, regulation, and precise role in the PKA signaling cascade.

-

Exploring the Broader Implications: Investigating whether DEUP's mechanism of action is conserved across different cell types and signaling pathways, which could open up new avenues for its therapeutic application.

A deeper understanding of how DEUP modulates the PKA pathway will not only clarify its own mechanism of action but also potentially unveil novel regulatory nodes within this crucial signaling network, offering new targets for drug development.

References

- 1. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protein kinase A - Wikipedia [en.wikipedia.org]

- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis and Purification of Diethylumbelliferyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Diethylumbelliferyl phosphate (B84403) (DEUP), a valuable chemical probe for studying enzyme activity and a known inhibitor of cholesterol esterase. The following sections detail the chemical properties, a plausible synthetic route, and purification methodologies based on established chemical principles and analogous reactions.

Chemical Properties and Data

Diethylumbelliferyl phosphate is a coumarin (B35378) derivative containing a diethyl phosphate group. Its key chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₇O₆P | [1][2] |

| Molecular Weight | 312.25 g/mol | [1][2] |

| Appearance | Colorless to yellow oil | [2] |

| CAS Number | 897-83-6 | [1][2] |

| Purity (Typical) | ≥98% (HPLC) | [2] |

| Solubility | >5 mg/mL in DMSO | [2] |

| Storage Temperature | -20°C | [2] |

| IUPAC Name | diethyl (4-methyl-2-oxo-2H-chromen-7-yl) phosphate | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 4-methylumbelliferone (B1674119) (7-hydroxy-4-methylcoumarin), followed by its phosphorylation.

Step 1: Synthesis of 4-Methylumbelliferone

4-Methylumbelliferone is synthesized via the Pechmann condensation, a classic method for preparing coumarins. This reaction involves the condensation of a phenol (B47542) (resorcinol) with a β-ketoester (ethyl acetoacetate) under acidic conditions.

Reaction Scheme:

Resorcinol (B1680541) + Ethyl Acetoacetate --(Acid Catalyst)--> 4-Methylumbelliferone + Ethanol (B145695) + Water

Experimental Protocol:

-

Reagents:

-

Resorcinol

-

Ethyl acetoacetate

-